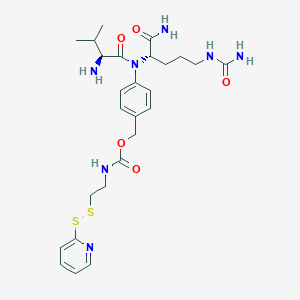

PDP-C1-Ph-Val-Cit

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H37N7O5S2 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |

InChI |

InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1 |

InChI Key |

AAVRIGCTKXERBY-UNMCSNQZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PDP-C1-Ph-Val-Cit: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDP-C1-Ph-Val-Cit is a sophisticated, cleavable linker system designed for the development of potent and specific Antibody-Drug Conjugates (ADCs). This linker incorporates several key chemical features that enable the stable conjugation of a cytotoxic payload to a monoclonal antibody, ensure stability in systemic circulation, and facilitate controlled, intracellular release of the active drug within target cancer cells. This technical guide provides a comprehensive overview of the this compound linker, its mechanism of action, relevant experimental protocols, and its application in the context of a highly potent class of payloads, the pyrrolobenzodiazepine (PBD) dimers.

The nomenclature "this compound" suggests a multi-component structure:

-

PDP (Pyridyldithiol): This functional group serves as the antibody conjugation moiety. The disulfide bond within the pyridyldithiol group reacts with free thiol groups, such as those generated from the reduction of interchain disulfides in the antibody's hinge region, to form a stable disulfide linkage.

-

C1: This likely refers to a single carbon spacer, possibly a methyl group, adjacent to the pyridyldithiol moiety, akin to the structure of commercially available linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).

-

Ph (Phenyl): This is likely part of a p-aminobenzyl alcohol (PABA) self-immolative spacer. This unit is crucial for the efficient release of the unmodified payload.

-

Val-Cit (Valine-Citrulline): This dipeptide is a well-established substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][] This enzymatic cleavage is the primary mechanism for payload release.

When conjugated to a PBD dimer, a potent DNA cross-linking agent, the resulting ADC is designed to be a highly effective anti-cancer therapeutic.[3][4]

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker and a PBD dimer payload is a multi-step process that ensures targeted delivery and activation of the cytotoxic agent.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the PBD dimer, minimizing systemic toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PABA spacer, leading to the release of the unmodified, fully active PBD dimer into the cytoplasm.

-

DNA Cross-linking: The released PBD dimer translocates to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.

-

Induction of Cell Death: The DNA cross-links stall DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. This results in cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

Quantitative Data

While specific quantitative data for an ADC utilizing the exact "this compound" linker is not publicly available, the following table presents representative data for a PBD dimer-based ADC (ADCT-301) that employs a cleavable linker. This data illustrates the potent anti-tumor activity of such conjugates.

| Parameter | Cell Line | Value | Reference |

| In Vitro Cytotoxicity (IC50) | Karpas 299 (Anaplastic Large Cell Lymphoma) | 3 ng/mL (20 pmol/L) | |

| In Vivo Efficacy | Karpas 299 Xenograft Model | Tumor-free survivors at a single dose of 0.5 mg/kg | |

| Cell Cycle Arrest | Karpas 299 | G2/M arrest observed at 48 hours post-treatment |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and evaluation of ADCs employing the this compound linker and a PBD dimer payload.

ADC Conjugation Protocol

This protocol describes a general method for conjugating a pyridyldithiol-containing linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound-PBD payload

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

-

-

Conjugation:

-

Add a 5 to 10-fold molar excess of the this compound-PBD payload (dissolved in an organic co-solvent like DMSO) to the reduced antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted pyridyldithiol groups. Incubate for 30 minutes.

-

-

Purification:

-

Purify the ADC using SEC to remove unconjugated payload and other impurities.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR), monomer content, and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS), and SEC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of the ADC.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibodies (unconjugated antibody, isotype control ADC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium and add to the cells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control

-

This compound-PBD

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.5)

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the ADC or control substrate to the activated enzyme solution in a 96-well plate.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

Data Analysis: Determine the rate of cleavage from the slope of the fluorescence versus time plot.

DNA Interstrand Cross-linking Assay (Comet Assay)

The single-cell gel electrophoresis (comet) assay can be adapted to detect DNA interstrand cross-links.

Materials:

-

Cancer cell line

-

ADC and control treatments

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Gold)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Treatment: Treat cells with the ADC or a known cross-linking agent (positive control) for a specified time.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA and visualize under a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA migration (the "comet tail"). A reduction in the tail moment compared to untreated cells indicates the presence of DNA cross-links.

Signaling Pathways and Workflows

ADC Internalization and Payload Release Pathway

Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.

PBD Dimer-Induced DNA Damage Response Pathway

Caption: Signaling pathway of PBD dimer-induced DNA damage and apoptosis.

Experimental Workflow for ADC Cytotoxicity Evaluation

Caption: Experimental workflow for determining the in vitro cytotoxicity of an ADC.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the design of next-generation ADCs. Its multi-component structure, featuring a stable antibody conjugation moiety, a self-immolative spacer, and a protease-cleavable dipeptide, allows for the targeted delivery and controlled release of potent cytotoxic payloads like PBD dimers. The detailed experimental protocols and an understanding of the underlying mechanism of action and signaling pathways provided in this guide are essential for the successful development and evaluation of ADCs incorporating this advanced linker technology. Further research and optimization of such linker systems will continue to drive the development of more effective and safer cancer therapeutics.

References

- 1. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - UCL Discovery [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Mechanism of Action of the PDP-C1-Ph-Val-Cit Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release. This technical guide provides a comprehensive overview of the mechanism of action of the PDP-C1-Ph-Val-Cit linker, a cleavable linker system widely employed in the development of ADCs. We will delve into its chemical structure, the intricacies of its cleavage, and the subsequent release of the therapeutic payload. This guide also presents relevant quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The this compound linker is a sophisticated construct engineered for stability in circulation and specific enzymatic cleavage within the target cell's lysosomal compartment. Its design incorporates a pyridyldithiopropionyl (PDP) group for antibody conjugation, a stable peptide sequence (Val-Cit) as the enzymatic cleavage site, and a self-immolative p-aminobenzyl carbamate (PABC) spacer to ensure the traceless release of the unmodified payload.

Core Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a sequential series of events, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.

Antibody Targeting and Internalization

Upon intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This high-affinity binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cancer cell within an endosome.

Lysosomal Trafficking

Following internalization, the early endosome containing the ADC-antigen complex undergoes maturation into a late endosome. This late endosome subsequently fuses with a lysosome, a cellular organelle characterized by its acidic internal pH (4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.

Enzymatic Cleavage by Cathepsin B

The acidic environment of the lysosome activates a family of cysteine proteases known as cathepsins. Cathepsin B, which is often highly expressed in tumor cells, plays a pivotal role in the cleavage of the Val-Cit linker.[1][2][] The enzyme recognizes the valine-citrulline dipeptide sequence as a substrate and catalyzes the hydrolysis of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4] The valine residue fits into the S2 subsite of cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating specific and efficient cleavage.

Self-Immolative Payload Release

The cleavage of the Cit-PABC bond is the critical trigger for the release of the cytotoxic payload. This enzymatic action generates an unstable p-aminobenzyl alcohol intermediate. This intermediate then undergoes a rapid and spontaneous 1,6-elimination reaction, a process known as self-immolation. This cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and p-azidoaniline as byproducts. This "traceless" release mechanism is a key advantage, as it ensures that the payload is not encumbered by any part of the linker that might impair its activity.

Chemical Structure and Components

The this compound linker is a multi-functional molecule with distinct components, each serving a specific purpose in the overall mechanism of action. Based on its CAS number (1610769-13-5) and molecular formula (C26H37N7O5S2), the structure can be elucidated.

-

PDP (3-(2-pyridyldithio)propionyl) Group: This moiety facilitates the conjugation of the linker to the monoclonal antibody. It reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable disulfide bond. This disulfide bond can also be a site of cleavage in the reducing environment of the cell, offering a potential dual-release mechanism, although the primary release is intended through cathepsin B cleavage.

-

C1-Ph (p-aminobenzyl carbamate - PABC) Spacer: This component is the self-immolative portion of the linker. The "Ph" refers to the phenyl ring of the p-aminobenzyl group, and "C1" represents the carbonyl group of the carbamate. This spacer connects the Val-Cit dipeptide to the cytotoxic payload.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide serves as the recognition site for the lysosomal enzyme cathepsin B. Its specific sequence ensures that the linker remains stable in the bloodstream, where cathepsin B activity is low, and is efficiently cleaved in the lysosomal compartment of tumor cells.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PABC linkers. It is important to note that specific values can vary depending on the antibody, payload, drug-to-antibody ratio (DAR), and the specific cancer cell line being tested. The data presented here is for illustrative purposes to provide a general understanding of the performance of this class of linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers

| ADC Construct | Target Cell Line | Payload | IC50 (pM) | Reference |

| Anti-HER2 ADC | SK-BR-3 (HER2+++) | MMAE | 14.3 | |

| Anti-FRα ADC | KB (FRα+++) | IGN | 5 - 40 | |

| Anti-FRα ADC | T47D (FRα++) | IGN | 5 - 40 | |

| Sulfatase-linker ADC | HER2+ cells | 61 and 111 | ||

| Non-cleavable ADC | HER2+ cells | 609 |

Table 2: Plasma Stability of ADCs with Val-Cit Linkers

| ADC Construct | Species | Linker Half-life (t1/2) | Reference |

| cAC10-Val-Cit-MMAE | Mouse | ~144 hours (6.0 days) | |

| cAC10-Val-Cit-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | |

| Acetazolamide-Val-Cit-MMAE | Mouse Serum | 11.2 hours | |

| Acetazolamide-Val-Ala-MMAE | Mouse Serum | 23 hours | |

| Hydrazone Linker ADC | Human and Mouse Plasma | ~48 hours (2 days) |

Experimental Protocols

The characterization of ADCs with a this compound linker involves a series of in vitro and in vivo assays to evaluate their stability, cleavage, and efficacy. Below are detailed methodologies for key experiments.

Cathepsin B Cleavage Assay

Objective: To determine the rate of linker cleavage and payload release in the presence of cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

-

Activate recombinant human cathepsin B according to the manufacturer's instructions.

-

Prepare a stock solution of the ADC in a suitable buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the ADC to the reaction buffer to a final concentration of approximately 100 µg/mL.

-

Initiate the reaction by adding activated cathepsin B to a final concentration of around 1 µM.

-

Incubate the reaction mixture at 37°C.

-

-

Time Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or a specific cathepsin B inhibitor).

-

-

Sample Analysis:

-

Process the quenched samples to separate the released payload from the ADC. This can be achieved by protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

Analyze the supernatant containing the released payload by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload.

-

Plot the percentage of released payload over time to determine the cleavage kinetics.

-

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation:

-

Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.

-

-

Sampling:

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

-

Sample Preparation:

-

Process the plasma samples to isolate the ADC and any released payload. This may involve immuno-affinity capture using protein A/G beads to capture the antibody component.

-

-

Analysis:

-

Quantify the amount of intact ADC and released payload using LC-MS. The average drug-to-antibody ratio (DAR) can be determined at each time point to assess linker stability.

-

-

Data Analysis:

-

Plot the percentage of intact ADC or the average DAR over time to determine the stability profile and calculate the half-life (t1/2) of the linker in plasma.

-

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody (as a control), and free payload (as a control) in cell culture medium.

-

Remove the existing medium from the cells and add the different concentrations of the test articles.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Mandatory Visualizations

Caption: Overall mechanism of action of an ADC with a this compound linker.

Caption: Enzymatic cleavage and self-immolation of the this compound linker.

Caption: Experimental workflow for the evaluation of ADCs with the this compound linker.

Conclusion

The this compound linker is a highly engineered system that exemplifies the principles of modern ADC design. Its multi-component structure ensures stability in systemic circulation, specific recognition and cleavage by lysosomal cathepsins within tumor cells, and the efficient, traceless release of the cytotoxic payload. A thorough understanding of its mechanism of action, supported by robust experimental evaluation, is paramount for the successful development of novel and effective antibody-drug conjugates for cancer therapy. The data and protocols presented in this guide provide a framework for researchers and drug developers to advance their understanding and application of this important linker technology.

References

An In-depth Technical Guide to the PDP-C1-Ph-Val-Cit Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, cleavable linkers have gained prominence due to their ability to release the cytotoxic payload in the tumor microenvironment. This guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a protease-cleavable linker designed for enhanced stability and targeted drug delivery.

The this compound linker features a valine-citrulline (Val-Cit) dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] This enzymatic cleavage ensures that the cytotoxic payload is preferentially released within the cancer cell, thereby minimizing systemic toxicity and improving the therapeutic window.[1][3] The linker's design incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer, which, upon cleavage of the Val-Cit moiety, releases the unmodified active payload.[4]

Linker Structure and Mechanism of Action

The this compound linker is a sophisticated chemical entity designed for optimal performance in ADC constructs. Its full chemical name is often represented in components, such as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP), which highlights the key functional groups. The pyridyldithiol (PDP) group allows for conjugation to the antibody, typically via cysteine residues. The "C1-Ph" likely refers to a spacer element incorporating a phenyl group.

The mechanism of action of an ADC utilizing this linker can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to the target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PABA) spacer of the Val-Cit dipeptide.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization and inducing apoptosis, as is the case with monomethyl auristatin E (MMAE).

Caption: Mechanism of action of a Val-Cit linker-based ADC.

Quantitative Data

The performance of the this compound linker and similar Val-Cit linkers has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data regarding stability, cleavage, and efficacy.

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Val-Cit Linker

| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |

| cAC10-vcMMAE (DAR 2) | L-82 | 55 | |

| cAC10-vcMMAE (DAR 4) | L-82 | 10 | |

| cAC10-vcMMAE (DAR 8) | L-82 | 2 | |

| h1F6-vcMMAE (DAR 4) | L-82 | 20 | |

| cOKT9-vcMMAE (DAR 4) | L-82 | 25 | |

| Trastuzumab-vc-MMAE | N87 (High HER2) | ~0.1 nM | |

| Trastuzumab-vc-MMAE | GFP-MCF7 (Low HER2) | ~350 nM |

This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against target cell lines. Potency is influenced by the drug-to-antibody ratio (DAR) and the level of target antigen expression.

Table 2: Plasma Stability of Val-Cit and Modified Val-Cit Linkers

| Linker Type | Plasma Source | Stability (% intact after 14 days) | Reference |

| Val-Cit | Human | >95% (28 days) | |

| Val-Cit | Mouse | <5% | |

| Glu-Val-Cit | Human | >95% (28 days) | |

| Glu-Val-Cit | Mouse | ~100% | |

| Ser-Val-Cit | Mouse | ~30% |

This table highlights the difference in stability of the Val-Cit linker in human versus mouse plasma, a critical consideration for preclinical model selection. Modifications such as the addition of a glutamic acid (Glu) can significantly enhance stability in mouse plasma.

Table 3: In Vivo Efficacy of Trastuzumab-vc-MMAE in Xenograft Models

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| N87 (High HER2) | T-vc-MMAE | >90% | |

| GFP-MCF7 (Low HER2) | T-vc-MMAE | Minimal |

This table demonstrates the in vivo efficacy of a Val-Cit linker-based ADC, showing significant tumor growth inhibition in a high-antigen expressing model.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experimental procedures.

Synthesis of a Mc-Val-Cit-PABC-Payload Linker

This protocol describes a general method for the synthesis of a maleimide-functionalized Val-Cit-PABC linker conjugated to a payload, adapted from gesturing et al. (2018).

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Fmoc-L-Valine-OSu

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

6-Maleimidohexanoic acid succinimidyl ester (MC-OSu)

-

Cytotoxic payload with a suitable conjugation handle

Procedure:

-

Synthesis of Fmoc-Cit-PABOH:

-

Dissolve Fmoc-L-Citrulline in DMF.

-

Add PABOH and a coupling reagent like HATU.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the product by column chromatography.

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Cit-PABOH in DMF.

-

Add an excess of TEA and stir at room temperature to remove the Fmoc protecting group.

-

Remove the solvent under reduced pressure to obtain H2N-Cit-PABOH.

-

-

Dipeptide Formation:

-

Dissolve H2N-Cit-PABOH and Fmoc-L-Valine-OSu in DMF.

-

Stir at room temperature to form the dipeptide Fmoc-Val-Cit-PABOH.

-

Purify the product.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step to obtain H2N-Val-Cit-PABOH.

-

-

Maleimide Functionalization:

-

Dissolve H2N-Val-Cit-PABOH and MC-OSu in DMF.

-

Stir at room temperature to attach the maleimide group, yielding Mc-Val-Cit-PABOH.

-

-

Payload Conjugation:

-

Activate the hydroxyl group of the PABOH moiety (e.g., with p-nitrophenyl chloroformate to form a carbonate).

-

React the activated linker with the cytotoxic payload to form the final Mc-Val-Cit-PABC-Payload.

-

Caption: Synthetic workflow for a Mc-Val-Cit-PABC-Payload linker.

In Vitro ADC Evaluation: Cytotoxicity Assay

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target and non-target cells in 96-well plates at a predetermined density.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in cell culture medium.

-

Remove the old medium from the cell plates and add the ADC or control solutions.

-

Include wells with untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for color or signal development.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

-

Signaling Pathways and Bystander Effect

The cytotoxic payload released from the ADC induces cell death through specific signaling pathways. For MMAE, a potent tubulin inhibitor, the primary mechanism is the disruption of the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

An important feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect." After the payload is released into the target cell, it can diffuse out and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Caption: The bystander effect of ADCs.

Conclusion

The this compound linker and related Val-Cit linkers represent a well-established and clinically validated platform for the development of effective and safe antibody-drug conjugates. Their key features, including high plasma stability (particularly in humans) and specific cleavage by cathepsin B in the tumor microenvironment, contribute to a favorable therapeutic index. A thorough understanding of the linker's chemistry, mechanism of action, and the appropriate experimental protocols for its synthesis and evaluation is essential for the successful development of next-generation ADCs. The ability to induce a bystander effect further enhances the therapeutic potential of ADCs utilizing this linker technology, especially in the context of heterogeneous tumors. Continued research and optimization of such linker systems will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.

References

Introduction: The Pivotal Role of Linkers in Antibody-Drug Conjugates

An In-depth Technical Guide on the Role of Valine-Citrulline (Val-Cit) in Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[] This is achieved by conjugating a monoclonal antibody (mAb), which provides tumor antigen specificity, to a cytotoxic payload via a chemical linker.[] The linker is a critical component that dictates the ADC's stability, pharmacokinetics, and the mechanism of payload release.[]

Linkers are broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[][3] Among cleavable linkers, the valine-citrulline (Val-Cit) dipeptide has become one of the most successful and widely utilized motifs in both clinically approved and investigational ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).

This guide provides a comprehensive technical overview of the Val-Cit linker, detailing its mechanism of action, performance characteristics, and the experimental protocols used for its evaluation, intended for researchers and professionals in the field of drug development.

Mechanism of Action: From Systemic Stability to Intracellular Cleavage

The efficacy of the Val-Cit linker is rooted in its remarkable stability in the bloodstream and its susceptibility to specific enzymatic cleavage within the target cell. The typical construct involves the Val-Cit dipeptide connected to a self-immolative spacer, most commonly p-aminobenzylcarbamate (PABC), which is then attached to the payload.

The process of payload release is a multi-step cascade:

-

Binding and Internalization: The ADC circulates systemically and the mAb component binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various degradative enzymes, including proteases.

-

Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B, recognize and cleave the peptide bond between the citrulline and the PABC spacer. While Cathepsin B was initially thought to be the sole enzyme responsible, further studies have revealed that other cathepsins, such as K, L, S, and F, can also cleave the Val-Cit linker. Cathepsin B is often overexpressed in various tumor types, providing a degree of tumor selectivity for the cleavage event.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the "self-immolation" of the PABC spacer. This involves a spontaneous 1,6-elimination reaction that releases the unmodified, active cytotoxic payload into the cytoplasm or nucleus to exert its cell-killing effect.

Quantitative Data on Val-Cit Linker Performance

The performance of an ADC is critically dependent on the linker's properties. Quantitative data from various studies highlight the characteristics of the Val-Cit linker compared to alternatives.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

| Linker Type | Plasma Source | Stability (Half-life) | Key Observations | Reference(s) |

|---|---|---|---|---|

| Val-Cit | Human | Generally stable (e.g., >230 days reported) | High stability is crucial for minimizing off-target toxicity. | |

| Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c), complicating preclinical evaluation. | ||

| Val-Ala | Human | Stable | Exhibits high stability similar to Val-Cit. | |

| Mouse | More stable than Val-Cit | Less prone to Ces1c cleavage, offering a potential advantage in mouse models. | ||

| Glu-Val-Cit (EVCit) | Human | Stable | Designed to maintain stability. |

| | Mouse | High Stability | Engineered to resist Ces1c cleavage, enabling more reliable preclinical assessment in mice. | |

Table 2: Comparative In Vitro Cytotoxicity of ADCs

| Linker Type | Payload | Target Cell Line | IC50 Value | Key Observations | Reference(s) |

|---|---|---|---|---|---|

| Val-Cit | MMAE | HER2+ (e.g., N87) | ~14.3 pM | Demonstrates potent, sub-nanomolar cytotoxicity. | |

| β-galactosidase-cleavable | MMAE | HER2+ (e.g., N87) | ~8.8 pM | Novel linkers can sometimes offer improved potency. |

| Val-Ala | MMAE | HER2+ | Comparable to Val-Cit | Often shows similar potency to Val-Cit in vitro. | |

Table 3: Representative In Vivo Efficacy of Val-Cit ADCs | ADC Target | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Key Observations | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | CD30 | MMAE | Hodgkin Lymphoma | 1 mg/kg | >90% | High efficacy at low doses, leading to clinical approval (Adcetris®). | | | HER2 | MMAE | Gastric Cancer | 1-9 mg/kg | 60-100% | Demonstrates significant tumor regression in preclinical models. | | | c-Met | Peptide | Non-Hodgkin Lymphoma | Low Doses | High Efficacy | Site-specific conjugation with Val-Cit linkers can lead to well-tolerated and highly effective ADCs. | |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADC linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

-

Preparation: Thaw human and mouse plasma and centrifuge to remove precipitates. Prepare the ADC at a stock concentration (e.g., 1 mg/mL) in a suitable buffer like PBS.

-

Incubation: Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Incubate the samples at 37°C.

-

Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Sample Cleanup: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins, leaving the released payload in the supernatant. For analysis of the intact ADC, immunoaffinity capture using Protein A beads can be employed to isolate the ADC from plasma components.

-

Analysis: Quantify the amount of released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of intact ADC can be determined by analyzing the captured antibody, for example, by calculating the drug-to-antibody ratio (DAR).

-

Data Interpretation: Plot the percentage of released payload or the average DAR over time to determine the ADC's half-life and stability profile in plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To quantify the rate of Val-Cit linker cleavage by its target enzyme, Cathepsin B.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) containing an activating agent for the cysteine protease, such as DTT or L-Cysteine.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the reaction buffer and equilibrate to 37°C.

-

Initiation: Start the cleavage reaction by adding activated human Cathepsin B (e.g., 20 nM final concentration).

-

Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).

-

Sample Preparation: Process the quenched samples, typically by protein precipitation, to separate the released payload from the ADC.

-

Analysis: Analyze the supernatant containing the free payload by reverse-phase HPLC or LC-MS and quantify the amount by comparing to a standard curve.

-

Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., initial rate, half-life).

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the concentration of an ADC required to inhibit the growth of 50% of cancer cells in culture (IC50).

Methodology:

-

Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a predetermined density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC. Remove the old medium from the cells and add the ADC solutions at various concentrations. Include untreated control wells. The concentration range should be wide enough to capture a full dose-response curve.

-

Incubation: Incubate the plates at 37°C for a period of 48 to 144 hours, depending on the cell line and ADC efficacy.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1–4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Challenges and Design Considerations

While the Val-Cit linker is highly effective, its use involves several important considerations:

-

Instability in Rodent Plasma: The cleavage of Val-Cit linkers by mouse carboxylesterase Ces1c can lead to premature payload release in preclinical mouse models, potentially providing misleading efficacy and toxicity data. This has spurred the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which exhibit enhanced stability in mice while retaining sensitivity to cathepsin-mediated cleavage.

-

Hydrophobicity and Aggregation: The Val-Cit-PABC moiety can be hydrophobic, which may lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs). The Val-Ala linker, being more hydrophilic, can sometimes mitigate this issue and allow for higher DARs with less aggregation.

-

Off-Target Cleavage: Besides cathepsins, other enzymes such as human neutrophil elastase have been shown to cleave the Val-Cit bond, which could potentially lead to off-target toxicity and contribute to adverse effects like neutropenia.

Conclusion

The valine-citrulline dipeptide linker is a foundational technology in the field of antibody-drug conjugates, enabling the development of highly effective and targeted cancer therapeutics. Its design masterfully balances the need for high stability in systemic circulation with the requirement for efficient, specific payload release within the lysosomal compartment of tumor cells. While challenges such as species-specific stability and hydrophobicity exist, ongoing research into novel peptide sequences and linker modifications continues to refine and improve upon this critical component. A thorough understanding of the Val-Cit linker's mechanism, quantitative performance, and associated experimental methodologies is essential for the rational design and successful development of the next generation of ADCs.

References

An In-depth Technical Guide to the PDP-C1-Ph-Val-Cit Linker for Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a critical component in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs). This document outlines the linker's core structure, mechanism of action, and key experimental protocols, supported by quantitative data to inform rational drug design and development.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. Its architecture is engineered for high stability in systemic circulation and selective cleavage within the target cell's lysosomal compartment. This targeted release mechanism is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[]

The linker's nomenclature denotes its constituent parts:

-

PDP (Pyridyldithiopropionyl): This functional group serves as the attachment point to the antibody, typically reacting with free thiol groups on cysteine residues.

-

C1-Ph (a short alkyl-phenyl spacer): This component, often a p-aminobenzyl carbamate (PABC) group, acts as a self-immolative spacer.[2] Its inclusion prevents steric hindrance from the payload, allowing for efficient enzymatic cleavage.[2]

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's targeted release strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4]

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC utilizing a this compound linker is contingent on a multi-step process that ensures the cytotoxic payload is delivered specifically to cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature drug release. The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a cascade of spontaneous electronic rearrangements within the PABC spacer. This self-immolative process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data Presentation

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for Val-Cit linkers in comparison to other commonly used dipeptide linkers.

Table 1: Comparative Plasma Stability of ADCs with Val-Cit and Val-Ala Linkers

| Linker | Species | Stability Metric (Half-life) | Reference |

| Val-Cit | Mouse | ~144 hours (6.0 days) | |

| Val-Cit | Cynomolgus Monkey | ~230 hours (9.6 days) | |

| Val-Cit | Human | Stable | |

| Val-Ala | Mouse | More stable than Val-Cit | |

| Val-Ala | Human | Stable |

Note: The instability of Val-Cit linkers in mouse plasma is attributed to cleavage by carboxylesterase 1c (Ces1c).

Table 2: In Vitro Cathepsin B Cleavage Rate Comparison

| Linker | Relative Cleavage Rate | Key Characteristics | Reference |

| Val-Cit | High | Serves as a benchmark for cleavable linkers. | |

| Val-Ala | Approximately 50% of Val-Cit | Exhibits lower hydrophobicity, which can reduce ADC aggregation. |

Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers

| ADC Construct | Cell Line | IC50 Value | Reference |

| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 pmol/L | |

| AAZ-ValCit-MMAE | SKRC-52 | 171 nM | |

| AAZ-ValAla-MMAE | SKRC-52 | 69 nM |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. The following sections provide methodologies for key experiments in the research and development of ADCs with this compound linkers.

Synthesis of this compound Linker (Representative Protocol)

This protocol describes a representative synthesis of a Val-Cit linker with a PABC spacer and a terminal pyridyldithio group for conjugation. A similar, well-documented synthesis for Mc-Val-Cit-PABOH provides a strong foundation for this procedure.

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PABA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Fmoc-L-Valine-OSu

-

Piperidine in DMF

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (TEA)

-

Appropriate solvents (DMF, DCM, etc.)

-

Cytotoxic payload with a suitable functional group for conjugation

Procedure:

-

Synthesis of Fmoc-Cit-PABOH: React Fmoc-L-Citrulline with p-aminobenzyl alcohol in the presence of a coupling agent like DCC.

-

Fmoc Deprotection: Treat the product from step 1 with a solution of piperidine in DMF to remove the Fmoc protecting group, yielding H2N-Cit-PABOH.

-

Dipeptide Formation: React the deprotected product from step 2 with Fmoc-L-Valine-OSu to form Fmoc-Val-Cit-PABOH.

-

Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using piperidine in DMF to yield H2N-Val-Cit-PABOH.

-

Introduction of the PDP Group: React H2N-Val-Cit-PABOH with SPDP in the presence of a base like TEA to form PDP-Val-Cit-PABOH.

-

Payload Conjugation: The resulting linker is then ready for conjugation to the cytotoxic payload through an appropriate chemical reaction, often involving activation of a carboxyl group on the payload.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by purified Cathepsin B.

Materials:

-

ADC conjugated with the this compound linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quench Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

-

In a 96-well plate, add the ADC solution to the assay buffer.

-

Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, stop the reaction by adding the quench solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Calculate the cleavage rate and half-life of the linker.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.

Materials:

-

ADC

-

Human and/or mouse plasma

-

PBS

-

LC-MS/MS or ELISA-based detection system

Procedure:

-

Incubate the ADC in plasma at 37°C for a set period (e.g., 0, 6, 24, 48, 72 hours).

-

At each time point, take an aliquot of the plasma-ADC mixture.

-

Analyze the samples to determine the concentration of the intact ADC. This can be achieved by:

-

ELISA: Using a sandwich ELISA that detects both the antibody and the drug.

-

LC-MS/MS: Measuring the drug-to-antibody ratio (DAR).

-

-

Plot the percentage of intact ADC over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

ADC

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker represents a highly refined and effective tool in the development of targeted cancer therapies. Its design, which balances plasma stability with selective enzymatic cleavage, allows for the precise delivery of potent cytotoxic agents to tumor cells. A thorough understanding of its mechanism of action and the application of robust experimental protocols are crucial for the successful development of novel and effective ADCs. The quantitative data and methodologies presented in this guide are intended to support researchers in the rational design and evaluation of next-generation targeted therapeutics.

References

An In-depth Technical Guide to the ADC Linker: PDP-C1-Ph-Val-Cit

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cleavable antibody-drug conjugate (ADC) linker, PDP-C1-Ph-Val-Cit. This linker is a sophisticated chemical entity designed to connect a cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating targeted payload release within the tumor microenvironment. This document details the linker's mechanism of action, provides representative quantitative data on its performance, outlines detailed experimental protocols for its use, and includes visualizations of key pathways and workflows.

Introduction to this compound

This compound is a multi-component linker system engineered for advanced ADC development. Its design incorporates several key features to optimize the therapeutic index of an ADC. The linker is composed of a pyridyldithiopropionyl (PDP) group for antibody conjugation, a valine-citrulline (Val-Cit) dipeptide as a cathepsin B cleavage site, and a p-aminobenzyl carbamate (PABC) self-immolative spacer. This combination of components allows for stable drug conjugation, minimal premature payload release, and efficient, traceless liberation of the active drug within target cancer cells.

Chemical Structure and Components

The full chemical structure of this compound reveals its modular design, with each component playing a critical role in the linker's function.

-

PDP (Pyridyldithiopropionyl) Moiety: This group serves as the antibody conjugation handle. It reacts with free thiol groups, such as those generated from the reduction of interchain disulfide bonds on a monoclonal antibody, to form a stable yet reducible disulfide bond.

-

C1-Ph (Ethyl-Phenyl Spacer): This component provides spatial separation between the antibody and the dipeptide, which can help to minimize steric hindrance and ensure efficient enzymatic cleavage. The phenyl group is part of the PABC self-immolative spacer.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1][] This enzymatic susceptibility provides a targeted release mechanism for the cytotoxic payload.

-

PABC (p-Aminobenzyl Carbamate) Spacer: The PABC unit is a self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug.[][3]

Mechanism of Action: From Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.

First, the ADC circulates in the bloodstream, where the stability of the linker is paramount to prevent premature drug release and associated off-target toxicity. Upon reaching the tumor site, the monoclonal antibody component of the ADC binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a host of degradative enzymes, including cathepsin B.[4]

Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the Val-Cit dipeptide. This enzymatic cleavage initiates the self-immolation of the PABC spacer, which rapidly decomposes to release the active cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its therapeutic effect, leading to apoptosis or cell cycle arrest.

Mechanism of action for an ADC with the this compound linker.

Quantitative Data

While specific quantitative data for ADCs utilizing the this compound linker is not extensively published, the performance of closely related Val-Cit linkers provides valuable insights into its expected stability and efficacy. The following tables summarize representative data from the literature.

Table 1: In Vitro Plasma Stability of Val-Cit Containing ADCs (Data is representative of Val-Cit linkers and may not be specific to this compound)

| Species | Incubation Time (days) | % Intact ADC (Payload Remaining) | Reference |

| Human | 7 | >95% | |

| Cynomolgus Monkey | 7 | >95% | |

| Mouse | 1 | ~50-70% (cleavage by carboxylesterase) |

Table 2: Cathepsin B-Mediated Cleavage of Val-Cit Linkers (Data is representative and cleavage rates can be payload and antibody dependent)

| Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |

| Val-Cit | 1.0 | |

| Val-Ala | ~0.5 | |

| Glu-Val-Cit | ~1.6 |

Table 3: In Vivo Efficacy of a Representative Val-Cit ADC in a Xenograft Model (Data is illustrative and will vary based on the target, payload, and tumor model)

| ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| Val-Cit ADC | 3 | >90% | |

| Non-cleavable Linker ADC | 3 | ~60% | |

| Vehicle Control | - | 0% |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a drug-linker conjugate with this compound, its conjugation to a monoclonal antibody, and the in vitro evaluation of the resulting ADC.

Synthesis of a this compound-Payload Conjugate

This protocol describes a representative synthesis of a drug-linker construct. Note that specific reaction conditions may need to be optimized for different payloads.

General workflow for synthesizing the drug-linker conjugate.

Materials:

-

This compound-OH

-

Payload with a primary or secondary amine (Payload-NH2)

-

Coupling reagents (e.g., HATU, HOBt)

-

Organic solvent (e.g., DMF, DMSO)

-

Base (e.g., DIPEA)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Dissolve this compound-OH in an appropriate organic solvent (e.g., DMF).

-

Add coupling reagents (e.g., HATU and HOBt) to the solution to activate the carboxylic acid.

-

In a separate vial, dissolve the Payload-NH2 and a base (e.g., DIPEA) in the same organic solvent.

-

Add the activated linker solution to the payload solution and stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by LC-MS.

-

Once the reaction is complete, quench the reaction if necessary.

-

Purify the crude product by preparative HPLC to obtain the pure this compound-Payload conjugate.

-

Lyophilize the pure fractions and characterize the final product by LC-MS and NMR to confirm its identity and purity.

Conjugation to a Monoclonal Antibody

This protocol outlines the conjugation of the this compound-Payload to a monoclonal antibody via disulfide bond formation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

This compound-Payload conjugate

-

Organic co-solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC)

Procedure:

-

Incubate the mAb with a reducing agent (e.g., TCEP) at a specific molar ratio to partially or fully reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange or dialysis.

-

Dissolve the this compound-Payload conjugate in an organic co-solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced mAb solution at a defined molar excess.

-

Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature.

-

Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC-HPLC).

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage by cathepsin B.

Experimental workflow for the in vitro cathepsin B cleavage assay.

Materials:

-

Purified ADC

-

Human cathepsin B

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5)

-

Activating agent for cathepsin B (e.g., DTT)

-

Quenching solution (e.g., protease inhibitor cocktail)

-

LC-MS system for analysis

Procedure:

-

Prepare a stock solution of the ADC in the assay buffer.

-

Activate the cathepsin B by incubating it with the activating agent in the assay buffer.

-

Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

-

Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.

-

Plot the concentration of the released payload over time to determine the cleavage kinetics.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the development of next-generation antibody-drug conjugates. Its modular design, incorporating a stable antibody conjugation moiety, a specific enzymatic cleavage site, and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic payloads. The experimental protocols and representative data provided in this guide offer a foundational understanding for researchers and drug developers seeking to leverage this advanced linker technology in their oncology research and development programs. Further optimization and evaluation in specific ADC constructs will be crucial for realizing its full therapeutic potential.

References

An In-Depth Technical Guide to the PDP-C1-Ph-Val-Cit Linker: Stability and Cleavage Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a cleavable linker system utilized in the development of antibody-drug conjugates (ADCs). This guide will delve into the linker's stability profile under various physiological conditions and its dual-mechanism cleavage process, which is critical for the specific and efficient release of cytotoxic payloads within target cells.

Introduction to the this compound Linker

The this compound linker is a sophisticated, multi-component system designed to ensure ADC stability in systemic circulation while enabling selective payload release within the tumor microenvironment and inside cancer cells. Its design incorporates two distinct cleavable motifs: a pyridyl disulfide (PDP) group and a cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide. This dual-release strategy aims to enhance the therapeutic index of ADCs by minimizing off-target toxicity.

The linker's components are strategically arranged:

-

PDP (Pyridyl Disulfide): This moiety facilitates conjugation to the antibody via a thiol group (e.g., from a cysteine residue) and serves as the first cleavage site. The disulfide bond is susceptible to cleavage in the reducing environment of the cell.

-

C1-Ph (p-aminobenzyl carbamate spacer): The "Ph" refers to a p-aminobenzyl alcohol (PABC) self-immolative spacer. This unit connects the Val-Cit dipeptide to the payload and is designed to release the payload in its unmodified, active form following the cleavage of the Val-Cit sequence.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is a well-established substrate for lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells[1][2]. This enzymatic cleavage constitutes the second release mechanism.

Stability of the this compound Linker

The stability of the this compound linker is a crucial determinant of an ADC's safety and efficacy. An ideal linker must remain intact in the bloodstream to prevent premature drug release and its associated toxicities[3][4]. The stability of this linker is conferred by its two key components.

Pyridyl Disulfide (PDP) Stability

The pyridyl disulfide bond is designed to be relatively stable in the oxidizing environment of the bloodstream but is susceptible to thiol-disulfide exchange reactions in the presence of reducing agents like glutathione (GSH)[]. The intracellular concentration of GSH is significantly higher (millimolar range) than in the plasma (micromolar range), providing a gradient that favors disulfide bond cleavage inside the cell. The stability of disulfide linkers can be further modulated by introducing steric hindrance around the disulfide bond.

Valine-Citrulline (Val-Cit) Stability

The Val-Cit dipeptide linker is known for its high stability in human plasma. However, it exhibits instability in rodent plasma, particularly from mice, due to the activity of the carboxylesterase 1c (Ces1c). This species-specific instability is a critical consideration in the preclinical evaluation of ADCs employing this linker. Modifications to the linker, such as the addition of a glutamic acid residue to create a Glu-Val-Cit sequence, have been shown to enhance stability in mouse plasma.

Quantitative Data on Linker Stability

Table 1: Stability of Pyridyl Disulfide-Based Linkers

| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |

| Pyridyl Disulfide (e.g., SPDB) | Not Specified | Not Specified | Half-life of approximately 9 days. Stability can be influenced by the conjugation site. | |

| Hindered Disulfide | anti-CD22-DM1 | Mouse | >50% of the drug remained conjugated after seven days. | |

| Disulfide | Not Specified | Not Specified | Generally stable in circulation but can be susceptible to premature cleavage by trace reducing agents in plasma. |

Table 2: Stability of Val-Cit Based Linkers

| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |

| Val-Cit-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies. | |

| Val-Cit | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | |

| Val-Cit | Acetazolamide-MMAE Conjugate | Mouse | Half-life of 11.2 hours in mouse serum. | |

| Val-Cit | Not Specified | Human | High stability in human plasma, with one study reporting a half-life of over 230 days. | |

| Glu-Val-Cit | Not Specified | Mouse | Significantly enhanced stability in mouse plasma compared to Val-Cit. |

Cleavage Mechanism of the this compound Linker

The this compound linker employs a two-step cleavage process to release the cytotoxic payload, ensuring targeted drug delivery.

Step 1: Glutathione-Mediated Cleavage of the Pyridyl Disulfide Bond

Upon internalization of the ADC into a target cell, the higher intracellular concentration of glutathione (GSH) facilitates the reduction of the disulfide bond in the PDP moiety. This thiol-disulfide exchange reaction cleaves the linker from the antibody, releasing the drug-linker construct into the cytoplasm.

Step 2: Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide

Following the initial release, the drug-linker construct is trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases, most notably cathepsin B, lead to the enzymatic cleavage of the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer.

Step 3: Self-Immolation of the PABC Spacer and Payload Release

The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

Experimental Protocols

Accurate assessment of linker stability and cleavage is paramount for the preclinical and clinical development of ADCs. The following are generalized protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

-

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.

-

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).

-

Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B solution to the ADC mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Data Analysis: Calculate the cleavage rate and half-life of the linker.

Glutathione (GSH) Cleavage Assay

Objective: To assess the susceptibility of the disulfide linker to cleavage by the intracellular reducing agent, glutathione.

Methodology:

-

Prepare a solution of the ADC in a suitable buffer (e.g., PBS).

-

Add a solution of glutathione (GSH) to the ADC solution to achieve a final concentration representative of the intracellular environment (e.g., 1-10 mM).

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots and analyze by LC-MS to determine the extent of disulfide bond cleavage by monitoring the decrease in the intact ADC and the appearance of the cleaved payload-linker.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the key mechanisms and workflows described in this guide.

Caption: Dual cleavage mechanism of the this compound linker.

Caption: Experimental workflow for an in vitro plasma stability assay.

References

Methodological & Application

Application Notes and Protocols for PDP-C1-Ph-Val-Cit Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of a drug-linker complex, PDP-C1-Ph-Val-Cit, to an antibody.

The this compound linker is a cleavable linker system designed for targeted drug delivery. It features:

-

PDP (Pyridyldithiol): A thiol-reactive group that enables conjugation to native cysteine residues within the antibody's hinge region following mild reduction.

-